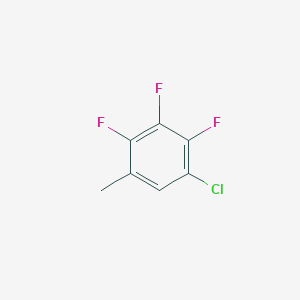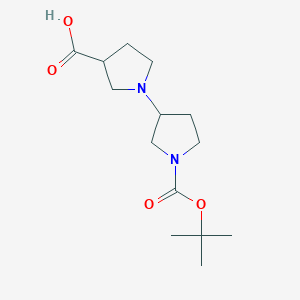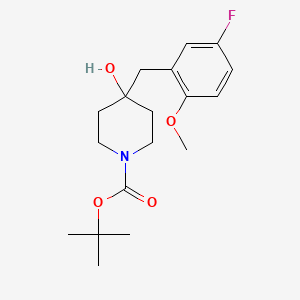
5-(3,5-Difluorophenyl)-3-fluorophenol, 95%
Vue d'ensemble
Description
5-(3,5-Difluorophenyl)-3-fluorophenol, 95% (5-3,5-DFP-3-FP) is a chemical compound belonging to the class of fluoro-phenols, which are compounds with a phenol group and at least one fluorine atom. It is one of the most widely studied fluoro-phenols, with applications in various scientific fields including organic synthesis, analytical chemistry, and pharmaceuticals. 5-3,5-DFP-3-FP has several unique properties that make it attractive for use in a variety of laboratory experiments and industrial processes.
Applications De Recherche Scientifique
5-3,5-DFP-3-FP has a variety of scientific research applications. It has been used in the synthesis of various pharmaceuticals, including antibiotics, antifungal agents, and anti-inflammatory agents. It has also been used in the synthesis of various agrochemicals, including herbicides, fungicides, and insecticides. In addition, it has been used in the synthesis of various dyes and pigments, including fluorescent dyes and pigments. Furthermore, it has been used in the synthesis of various polymers, including polyurethanes and polyesters.
Mécanisme D'action
The mechanism of action of 5-3,5-DFP-3-FP is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes and monoamine oxidase enzymes. It is also believed to act as an inhibitor of certain receptors, such as the serotonin and dopamine receptors. In addition, it is believed to act as an antioxidant, which means that it can scavenge free radicals and prevent them from causing oxidative damage to cells.
Biochemical and Physiological Effects
5-3,5-DFP-3-FP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses. It has also been shown to inhibit the growth of certain cancer cells. In addition, it has been shown to reduce inflammation and pain, and to reduce the risk of cardiovascular disease. Furthermore, it has been shown to have anti-diabetic effects, and to reduce the risk of obesity.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-3,5-DFP-3-FP in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is relatively stable in a variety of conditions. In addition, it is relatively non-toxic, and it is relatively inexpensive. However, there are also some limitations to its use in laboratory experiments. It is not soluble in water, and it is not very soluble in organic solvents. Furthermore, it is not very stable in acidic or basic conditions.
Orientations Futures
The potential future directions for 5-3,5-DFP-3-FP are numerous. One potential direction is the development of new pharmaceuticals and agrochemicals based on its unique properties. Another potential direction is the development of new polymers and dyes and pigments based on its unique properties. In addition, it could be used as a catalyst in various chemical reactions, such as the synthesis of polymers and pharmaceuticals. Furthermore, it could be used as an antioxidant in various biomedical applications, such as the prevention of oxidative damage to cells. Finally, it could be used in the development of new analytical techniques, such as the development of new sensors and chromatographic methods.
Méthodes De Synthèse
5-3,5-DFP-3-FP can be synthesized using a variety of methods, including the Williamson ether synthesis, the Peterson olefination, and the Grignard reaction. The most common method of synthesis is the Williamson ether synthesis, which involves the reaction of an alkyl halide and an alcohol in the presence of a base such as sodium hydroxide. The reaction produces an ether, which is then hydrolyzed to yield the desired product. The Peterson olefination involves the reaction of an alkyl halide and an aldehyde in the presence of a base such as sodium hydroxide. This reaction produces an olefin, which is then hydrolyzed to yield the desired product. The Grignard reaction involves the reaction of an alkyl halide and a Grignard reagent in the presence of a base such as sodium hydroxide. This reaction produces an alkyl magnesium halide, which is then hydrolyzed to yield the desired product.
Propriétés
IUPAC Name |
3-(3,5-difluorophenyl)-5-fluorophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O/c13-9-1-7(2-10(14)5-9)8-3-11(15)6-12(16)4-8/h1-6,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZYJGIPUSWSAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)F)C2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633444 | |
| Record name | 3',5,5'-Trifluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Difluorophenyl)-3-fluorophenol | |
CAS RN |
187392-73-0 | |
| Record name | 3',5,5'-Trifluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



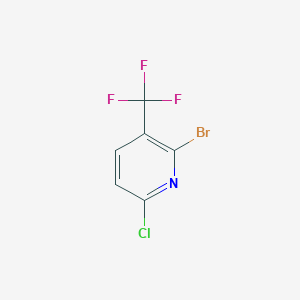
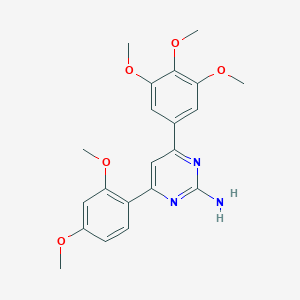
![tert-Butyl 2{[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]methyl}piperidine-1-carboxylate](/img/structure/B6321942.png)
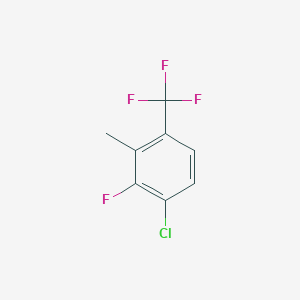
![tert-Butyl 4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoyl]piperazine-1-carboxylate](/img/structure/B6321952.png)
![tert-Butyl 4-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]piperazine-1-carboxylate](/img/structure/B6321954.png)
![tert-Butyl 4-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6321976.png)
![tert-Butyl 4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6321980.png)
